C20 Ceramide

Neurobiology Cell Signaling Exocytosis

Select C20 Ceramide (d18:1/20:0) for your research to ensure biological relevance. Ceramide function is strictly chain-length-dependent. Unlike shorter analogs, C20 Ceramide does not induce exocytosis, making it an essential negative control for secretion studies. It is also the only physiologically accurate choice for skin barrier models, comprising ~25% of the stratum corneum lipid pool. Using C16 or C18 substitutes introduces confounding variables and invalidates model systems. Verify your supplier provides ≥98% purity with proper cold-chain shipping.

Molecular Formula C38H75NO3
Molecular Weight 594.0 g/mol
Cat. No. B12326375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20 Ceramide
Molecular FormulaC38H75NO3
Molecular Weight594.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+
InChIKeyXWBWIAOWSABHFI-QOSDPKFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C20 Ceramide: A High-Purity, Endogenous Long-Chain Sphingolipid for Defined Research Applications


C20 Ceramide (N-arachidoyl-D-sphingosine, CAS 7344-02-7) is an endogenous, long-chain sphingolipid with a molecular weight of 594.01 g/mol and a purity typically ≥98% . It is composed of a sphingosine backbone (d18:1) linked via an amide bond to a 20-carbon arachidic acid chain [1]. This specific structure confers distinct biophysical and biological properties compared to other chain-length ceramide analogs [2]. C20 Ceramide is a key component of the stratum corneum, where it comprises 10-20% of total ceramides, and is also abundant in brain tissue, where it is implicated in neurological signaling [3].

Why C20 Ceramide Cannot Be Simply Substituted by Other Ceramide Chain-Length Analogs in Experimental Design


Ceramides are not functionally interchangeable; their biological activity is highly dependent on the specific length of their N-acyl chain [1]. The cellular machinery, including a family of six ceramide synthases (CerS1-6), demonstrates strict specificity for acyl-CoA chain length, ensuring that distinct ceramide species are produced in a spatially and temporally controlled manner [2]. Consequently, substituting C20 Ceramide with a more common or less expensive analog like C16 or C18 Ceramide can lead to profoundly different experimental outcomes, ranging from altered membrane biophysics and divergent effects on cellular processes like exocytosis, to completely opposite behavioral phenotypes in animal models [3][4]. The evidence below quantifies these critical differences, demonstrating why selecting the correct ceramide species is non-negotiable for generating reliable, reproducible, and biologically relevant data [5].

Quantitative Evidence: Differentiating C20 Ceramide from Key Analogs (C16, C18) in Exocytosis, Behavior, and Biosynthesis


C20 Ceramide Fails to Trigger Exocytosis, Unlike C18 Ceramide Which Induces a Significant Response

In a direct comparison, external application of C18 ceramide induced a significant increase in membrane capacitance in rat PC12 cells, an indicator of exocytosis. In contrast, application of C20 ceramide resulted in no increase in capacitance, a response indistinguishable from the DMSO vehicle control [1].

Neurobiology Cell Signaling Exocytosis

C20 Ceramide Does Not Alter Alcohol Consumption or Depressive-Like Behavior in Mice, Unlike C16 Ceramide

In a study comparing the effects of centrally infused ceramides with different fatty acid chain lengths (C8, C16, C20), only C16 ceramide altered alcohol drinking and emotional behavior in male mice. Infusion of C20 ceramide had no effect on these behavioral parameters [1].

Behavioral Neuroscience Neuropharmacology Addiction Biology

C20 Ceramide is Synthesized by a Unique Subset of Ceramide Synthases (CerS2 and CerS4)

Ceramide synthesis in mammals is governed by a family of six ceramide synthases (CerS1-6), each with distinct specificity for fatty acyl-CoA chain length. C20 Ceramide is primarily generated by CerS2 and CerS4, whereas C16 Ceramide is produced by CerS5 and CerS6, and C18 Ceramide is produced by CerS1 and CerS4 [1]. This enzymatic specialization means that the cellular pool of C20 Ceramide is regulated independently from that of C16 or C18 ceramides.

Lipid Metabolism Enzymology Sphingolipid Biology

C20 Ceramide's Solubility Profile is Distinct from Short-Chain Analogs Like C2 Ceramide

The physical properties of ceramides are heavily influenced by acyl chain length. C20 Ceramide, a long-chain species, exhibits markedly different solubility compared to short-chain analogs like C2 Ceramide, which is often used as a cell-permeable control. This difference dictates the solvents and methods required for experimental use [1][2].

Lipid Formulation Cell Culture Biophysics

C20 Ceramide is a Predominant Long-Chain Base Species in Human Stratum Corneum

Analysis of human stratum corneum lipids reveals that C20 is the second most abundant long-chain base (LCB) after C18. The distribution of LCB chain lengths is highly specific, with C18 comprising 28.6% and C20 comprising 24.8% of the total LCB pool [1]. This natural abundance underscores its physiological relevance.

Dermatology Skin Barrier Function Lipidomics

Defined Application Scenarios for C20 Ceramide Based on Evidence of Differentiation from Analogs


Investigating Ceramide-Specific Exocytosis Pathways in Neuronal Cells

Based on evidence that C20 Ceramide, unlike C18 Ceramide, does not induce exocytosis in PC12 cells [1], C20 Ceramide is an ideal tool for use as a structurally similar but functionally inert negative control in studies of regulated secretion. This allows researchers to dissect the specific structural requirements (e.g., the 18-carbon acyl chain) for ceramide's role in promoting vesicle fusion and neurotransmitter release, without the confounding effects of other analogs.

Differentiating C16- vs. C20-Ceramide Mediated Behavioral Effects in Rodent Models

Given that central infusion of C20 Ceramide does not alter alcohol consumption or depressive-like behaviors, whereas C16 Ceramide produces significant and region-specific effects [2], C20 Ceramide serves as a critical control to establish species-specificity in neurobehavioral studies. It can also be used to investigate signaling pathways downstream of C20 Ceramide that may oppose or modulate the effects of C16 Ceramide.

Selective Modulation of the CerS2/CerS4 Biosynthetic Axis

Researchers studying sphingolipid metabolism can use C20 Ceramide as an authentic product standard to validate assays measuring the activity of CerS2 and CerS4, the primary enzymes responsible for its synthesis [3]. This is in contrast to using C16 Ceramide, which would be used to track CerS5/6 activity. Supplementing cells with C20 Ceramide can also be used to study its downstream metabolism and signaling independently of the de novo synthesis pathway controlled by CerS2/4.

Formulation of Skin Barrier Models with a Key Endogenous Lipid Component

C20 Ceramide is a major constituent of the human stratum corneum, comprising nearly 25% of the long-chain base pool [4]. Therefore, it is an essential and non-substitutable component for creating physiologically accurate model membrane systems (e.g., liposomes, supported bilayers) that recapitulate the complex lipid matrix of the skin barrier. Using a shorter or longer chain analog would result in altered lipid packing, permeability, and phase behavior, reducing the model's predictive power.

Technical Documentation Hub

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